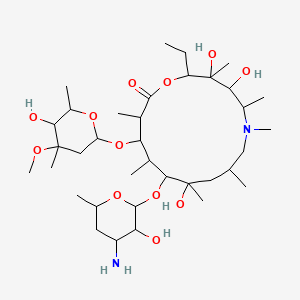
N',N'-Di(desmethyl) Azithromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-Di(desmethyl) Azithromycin is a metabolite of Azithromycin, a widely used macrolide antibiotic. This compound has the molecular formula C36H68N2O12 and a molecular weight of 720.93 g/mol . It is structurally related to Azithromycin, which is known for its broad-spectrum antibacterial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N’,N’-Di(desmethyl) Azithromycin involves the demethylation of Azithromycin. One method involves dissolving desmethyl-azithromycin in acetone, adding activated carbon, formaldehyde, and formic acid, followed by refluxing the solution. Sodium hydroxide is then added to induce precipitation of the desired compound .
Industrial Production Methods
Industrial production methods for N’,N’-Di(desmethyl) Azithromycin are similar to those used for Azithromycin, involving large-scale crystallization and purification processes. The gradual crystallization from acetone with minimal water addition is a common technique .
Chemical Reactions Analysis
Types of Reactions
N’,N’-Di(desmethyl) Azithromycin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully demethylated compounds.
Scientific Research Applications
N’,N’-Di(desmethyl) Azithromycin has several scientific research applications:
Mechanism of Action
N’,N’-Di(desmethyl) Azithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation/translocation step of protein synthesis, thereby preventing bacterial growth . Additionally, it has been shown to inhibit autophagy in cancer cells by interacting with cytoskeletal proteins and disrupting their dynamics .
Comparison with Similar Compounds
Similar Compounds
Azithromycin: The parent compound, known for its broad-spectrum antibacterial activity.
N-Desmethyl Azithromycin: Another metabolite with similar antibacterial properties.
Azithromycin N-Oxide: An oxidized derivative with distinct chemical properties.
Uniqueness
N’,N’-Di(desmethyl) Azithromycin is unique due to its specific demethylation pattern, which affects its binding affinity and activity. This compound’s ability to inhibit autophagy in cancer cells sets it apart from other similar macrolides .
Properties
Molecular Formula |
C36H68N2O12 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
11-(4-amino-3-hydroxy-6-methyloxan-2-yl)oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C36H68N2O12/c1-13-25-36(10,44)29(40)22(6)38(11)17-18(2)15-34(8,43)31(50-33-27(39)24(37)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-31,33,39-41,43-44H,13-17,37H2,1-12H3 |
InChI Key |
PCDDIDGPAIGEHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















